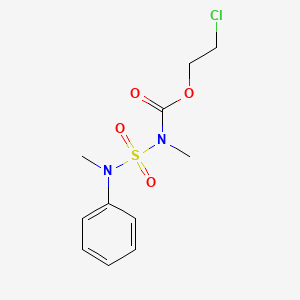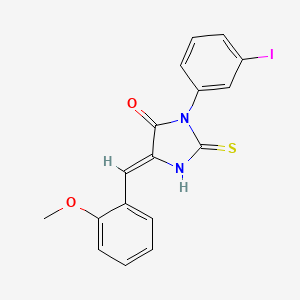
1,2,6-Tris(2,3-epoxypropoxy)hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,6-Tris(2,3-epoxypropoxy)hexane is a chemical compound with the molecular formula C15H26O6 and a molecular weight of 302.36 g/mol . It is also known as 1,2,6-Hexanetriol triglycidyl ether. This compound is characterized by the presence of three epoxy groups attached to a hexane backbone, making it a versatile molecule in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,6-Tris(2,3-epoxypropoxy)hexane can be synthesized through the reaction of 1,2,6-hexanetriol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction typically involves the following steps:
Epoxidation: The hydroxyl groups of 1,2,6-hexanetriol react with epichlorohydrin to form glycidyl ethers.
Purification: The resulting product is purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous reactors and advanced purification techniques are employed to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,6-Tris(2,3-epoxypropoxy)hexane undergoes various chemical reactions, including:
Epoxide Ring-Opening Reactions: The epoxy groups can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding adducts.
Polymerization: The compound can undergo polymerization reactions to form cross-linked polymers, which are useful in coatings, adhesives, and composites.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for ring-opening reactions.
Catalysts: Acidic or basic catalysts can be employed to facilitate the reactions.
Solvents: Solvents such as dichloromethane, toluene, or ethanol are used to dissolve the reactants and control the reaction environment.
Major Products Formed
Glycidyl Ether Adducts: Formed through ring-opening reactions with nucleophiles.
Cross-Linked Polymers: Resulting from polymerization reactions, these polymers exhibit enhanced mechanical and thermal properties.
Applications De Recherche Scientifique
1,2,6-Tris(2,3-epoxypropoxy)hexane has diverse applications in scientific research, including:
Chemistry: Used as a cross-linking agent in the synthesis of advanced polymers and materials.
Biology: Employed in the modification of biomolecules and the development of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems and medical devices.
Mécanisme D'action
The mechanism of action of 1,2,6-Tris(2,3-epoxypropoxy)hexane involves the reactivity of its epoxy groups. These groups can undergo nucleophilic attack, leading to the formation of covalent bonds with various substrates. This reactivity is harnessed in cross-linking reactions, polymerization, and the modification of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Bis(2,3-epoxypropoxy)hexane: Similar structure but with only two epoxy groups.
1,2,3-Tris(2,3-epoxypropoxy)propane: Contains three epoxy groups attached to a propane backbone.
1,3,5-Tris(2,3-epoxypropoxy)benzene: Features three epoxy groups attached to a benzene ring.
Uniqueness
1,2,6-Tris(2,3-epoxypropoxy)hexane is unique due to its hexane backbone and three epoxy groups, which provide enhanced reactivity and versatility in various chemical applications. Its structure allows for the formation of highly cross-linked polymers with superior mechanical and thermal properties .
Propriétés
Numéro CAS |
68959-23-9 |
|---|---|
Formule moléculaire |
C15H26O6 |
Poids moléculaire |
302.36 g/mol |
Nom IUPAC |
2-[1,6-bis(oxiran-2-ylmethoxy)hexan-2-yloxymethyl]oxirane |
InChI |
InChI=1S/C15H26O6/c1(2-4-16-6-13-8-19-13)3-12(18-10-15-11-21-15)5-17-7-14-9-20-14/h12-15H,1-11H2 |
Clé InChI |
ZOFKPALYCTZEQT-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)COCCCCC(COCC2CO2)OCC3CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


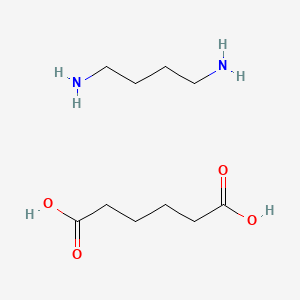
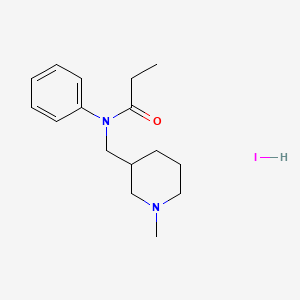
![Benzyl [(1s,4s,7s,8r,9r,10s,13s,16s)-7,10-Dibenzyl-8,9-Dihydroxy-1,16-Dimethyl-4,13-Bis(1-Methylethyl)-2,5,12,15,18-Pentaoxo-20-Phenyl-19-Oxa-3,6,11,14,17-Pentaazaicos-1-Yl]carbamate](/img/structure/B12771777.png)
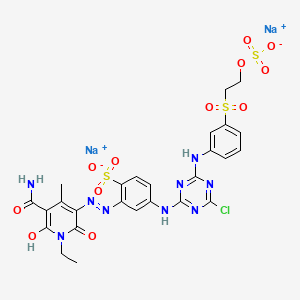


![[3,4,5,21,22,23-Hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl] 3,4,5-trihydroxy-2-[[3,4,5,22,23-pentahydroxy-8,18-dioxo-11,12,13-tris[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]benzoate](/img/structure/B12771789.png)

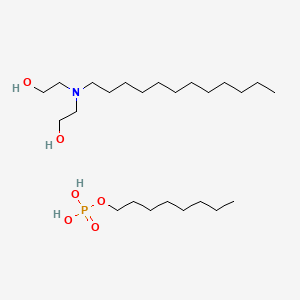
![methyl 4-[5-[4-acetyloxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B12771811.png)
![benzyl N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(benzylamino)-1,5-dioxopentan-2-yl]carbamate;hydrochloride](/img/structure/B12771817.png)
![2-[4-(2-benzylphenyl)-3-methylpiperazin-1-yl]acetamide;(E)-but-2-enedioic acid](/img/structure/B12771824.png)
